![molecular formula C18H19NO4S2 B2355207 N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide CAS No. 2034602-86-1](/img/structure/B2355207.png)

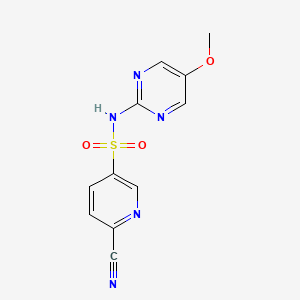

N-(2-(benzo[b]thiophen-3-yl)-2-hydroxyethyl)-4-methoxy-2-methylbenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound is a sulfonamide derivative, which is a common functional group in many pharmaceutical drugs. Sulfonamides are known for their antibacterial properties . The benzo[b]thiophen-3-yl component is a type of heterocyclic compound that is often found in various pharmaceuticals and organic materials .

Molecular Structure Analysis

The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The benzo[b]thiophen-3-yl group is a heterocyclic compound, and the methoxy and sulfonamide groups add further complexity .Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, benzo[b]thiophene derivatives are known to undergo various chemical reactions. For example, they can participate in coupling reactions and electrophilic cyclization reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its exact structure. Generally, sulfonamides are solid at room temperature, and their solubility in water varies .Aplicaciones Científicas De Investigación

Antibacterial Agents

Thiophene derivatives have been studied for their antibacterial properties. For example, certain compounds have shown inhibitory effects against various bacterial strains such as Bacillus subtilis, Escherichia coli, Proteus vulgaris, and Staphylococcus aureus .

Organic Semiconductors

Benzo[b]thiophene derivatives are explored for their use in organic semiconductors due to their favorable physicochemical characteristics, such as extended π-conjugation which can impact their electronic properties .

Inhibitors of Human Enzymes

Some benzo[b]thiophen-3-ol derivatives have been identified as effective inhibitors of human enzymes, which could have implications for the development of therapeutic agents .

Synthesis of Organic Compounds

Thiophene derivatives are used in the synthesis of new organic compounds, including those used in various coupling reactions important for creating complex molecules .

Cyclization Reactions

Thiophene derivatives can be involved in cyclization reactions to create new and complex molecular structures, which have potential applications in medicinal chemistry .

Mecanismo De Acción

Target of Action

The primary target of this compound is currently unknown. It’s worth noting that thiophene and its substituted derivatives, which are part of the compound’s structure, have been reported to possess a wide range of therapeutic properties with diverse applications in medicinal chemistry .

Mode of Action

Compounds containing a thiophene nucleus have been reported to exhibit various biological and physiological functions such as anti-inflammatory, anti-psychotic, anti-arrhythmic, anti-anxiety, anti-fungal, antioxidant, estrogen receptor modulating, anti-mitotic, anti-microbial, kinases inhibiting and anti-cancer . The specific interactions between this compound and its targets that result in these effects are yet to be elucidated.

Biochemical Pathways

Given the wide range of therapeutic properties associated with thiophene derivatives , it’s likely that this compound interacts with multiple biochemical pathways

Result of Action

Given the wide range of therapeutic properties associated with thiophene derivatives , it’s likely that this compound has significant effects at the molecular and cellular level.

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

N-[2-(1-benzothiophen-3-yl)-2-hydroxyethyl]-4-methoxy-2-methylbenzenesulfonamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H19NO4S2/c1-12-9-13(23-2)7-8-18(12)25(21,22)19-10-16(20)15-11-24-17-6-4-3-5-14(15)17/h3-9,11,16,19-20H,10H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HQERIAIYUVSUFD-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)OC)S(=O)(=O)NCC(C2=CSC3=CC=CC=C32)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H19NO4S2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

377.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Tert-butyl 4-([1,2,4]triazolo[4,3-b]pyridazin-6-yl)-1,4-diazepane-1-carboxylate](/img/structure/B2355125.png)

![[2-(Benzylamino)-2-oxoethyl] 2-(3-fluorophenyl)acetate](/img/structure/B2355126.png)

![2-{[2-(2-fluorophenyl)-6-(hydroxymethyl)-9-methyl-5H-pyrido[4',3':5,6]pyrano[2,3-d]pyrimidin-4-yl]thio}-N-(3-methylphenyl)acetamide](/img/structure/B2355127.png)

![5-chloro-2-fluoro-4-[(1S,2R)-2-(2-methylpyrazol-3-yl)cyclohexyl]oxy-N-pyrimidin-4-ylbenzenesulfonamide](/img/structure/B2355128.png)

![1-Benzyl-1-azaspiro[4.5]decan-3-amine](/img/structure/B2355130.png)

![4-[(2-Hydroxyphenyl)amino]oxolan-3-ol](/img/structure/B2355132.png)

![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2355136.png)

![N-ethyl-4-oxo-N-(m-tolyl)-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinoline-8-sulfonamide](/img/structure/B2355140.png)

![N-{1-[3-(thiophen-3-yl)-1,2,4-oxadiazol-5-yl]cyclohexyl}prop-2-enamide](/img/structure/B2355145.png)

![N-[[1-(4-fluorophenyl)-5-oxopyrrolidin-3-yl]methyl]-4-methylbenzamide](/img/structure/B2355147.png)